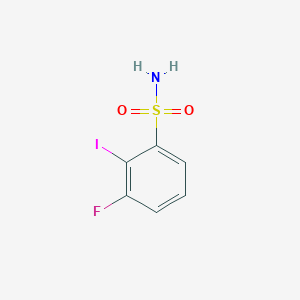

3-fluoro-2-iodobenzenesulfonaMide

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-fluoro-2-iodobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FINO2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUUGFOXEVSQLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)N)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FINO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 3 Fluoro 2 Iodobenzenesulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopybldpharm.com

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure of 3-fluoro-2-iodobenzenesulfonamide in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular environment can be constructed.

¹H NMR Spectroscopic Analysis and Proton Environments

The ¹H NMR spectrum of this compound reveals the electronic environment of the protons on the benzene (B151609) ring and the sulfonamide group. The aromatic region is expected to show three distinct signals corresponding to the three protons on the substituted ring. The chemical shifts and coupling patterns are dictated by the electronic effects of the three different substituents: the electron-withdrawing sulfonamide (-SO₂NH₂) and fluorine (-F) groups, and the weakly electron-withdrawing iodine (-I) atom. The protons on the sulfonamide group (-NH₂) typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (Note: As specific experimental data is not publicly available, these are predicted values based on analogous structures. Actual values may vary.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H-4 | 7.6 - 7.8 | dd | J(H-F), J(H-H) |

| H-5 | 7.2 - 7.4 | t | J(H-H) |

| H-6 | 8.0 - 8.2 | dd | J(H-F), J(H-H) |

¹³C NMR Spectroscopic Analysis and Carbon Framework Characterization

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Six distinct signals are expected for the six carbons of the benzene ring. The chemical shifts are influenced by the attached substituents. The carbon atom bonded to the iodine (C-2) will be significantly shielded, appearing at a lower chemical shift, while the carbon bonded to the fluorine (C-3) will show a large one-bond coupling constant (¹JC-F). The carbon attached to the sulfonamide group (C-1) will also have a characteristic chemical shift.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (Note: As specific experimental data is not publicly available, these are predicted values based on analogous structures. Actual values may vary.)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | 140 - 145 |

| C-2 | 95 - 100 |

| C-3 | 160 - 165 (d, ¹JC-F ≈ 250 Hz) |

| C-4 | 125 - 130 |

| C-5 | 130 - 135 |

¹⁹F NMR Spectroscopic Analysis for Fluorine Environmentbldpharm.com

¹⁹F NMR is a highly sensitive technique used to analyze the fluorine atom in the molecule. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring and is influenced by the adjacent iodine and the sulfonamide group. Couplings to the neighboring aromatic protons (H-2 and H-4) would be observed in a high-resolution spectrum, appearing as a doublet of doublets.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To definitively assign the proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, confirming the connectivity of the protons on the aromatic ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determinationbldpharm.com

High-Resolution Mass Spectrometry is used to determine the precise molecular weight of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), the elemental composition of the molecule can be confirmed. This technique helps to distinguish between compounds with the same nominal mass but different elemental formulas, providing strong evidence for the molecular formula C₆H₅FINO₂S.

Interactive Data Table: HRMS Data

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 317.9151 | Data Not Available |

Infrared (IR) Spectroscopy for Functional Group Identificationbldpharm.com

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the sulfonamide, the S=O double bonds, the C-F bond, and the aromatic C-H and C=C bonds.

Interactive Data Table: Characteristic IR Absorption Bands (Note: As specific experimental data is not publicly available, these are predicted values based on analogous structures. Actual values may vary.)

| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) |

|---|---|---|

| Sulfonamide | N-H stretch | 3400 - 3200 |

| Aromatic C-H | C-H stretch | 3100 - 3000 |

| Sulfonamide | S=O stretch (asymmetric) | 1350 - 1300 |

| Sulfonamide | S=O stretch (symmetric) | 1170 - 1140 |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

X-ray Crystallography for Solid-State Molecular Architecture

The solid-state structure of this compound provides critical insights into the interplay of various functional groups in directing crystal packing. The presence of a sulfonamide group, a fluorine atom, and an iodine atom on the benzene ring suggests a complex network of intermolecular interactions.

A comprehensive search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield a publicly available crystal structure for this compound. Consequently, specific unit cell parameters such as lattice constants (a, b, c) and angles (α, β, γ), as well as the space group, have not been reported.

The determination of these parameters would require single-crystal X-ray diffraction analysis. Such an experiment would involve growing a suitable single crystal of the compound, mounting it on a diffractometer, and irradiating it with X-rays. The resulting diffraction pattern would then be analyzed to solve the crystal structure and refine the atomic positions, ultimately providing the precise unit cell dimensions and the arrangement of molecules within it.

In the absence of a determined crystal structure for this compound, the likely intermolecular interactions and packing motifs can be inferred from studies of closely related compounds, such as other halogenated benzenesulfonamides. The molecular structure of this compound contains several functional groups capable of participating in a variety of non-covalent interactions that are expected to govern its crystal packing.

The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). Therefore, strong N-H···O hydrogen bonds are anticipated to be a dominant feature in the crystal structure, likely forming chains or layers of molecules. This is a common motif in the crystal structures of benzenesulfonamides.

The presence of an iodine atom introduces the possibility of halogen bonding. The iodine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the oxygen or nitrogen atoms of the sulfonamide group. These I···O or I···N interactions can be highly directional and contribute significantly to the stability of the crystal lattice.

Computational Chemistry and Theoretical Investigations of 3 Fluoro 2 Iodobenzenesulfonamide

Quantum Chemical Calculations and Electronic Structure Elucidation

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods can predict molecular geometry, orbital energies, and reactive sites with a high degree of accuracy.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. worktribe.com It is widely employed for optimizing molecular geometries to their lowest energy state. A typical DFT study would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to accurately model the compound. worktribe.comresearchgate.net For 3-fluoro-2-iodobenzenesulfonamide, such calculations would determine bond lengths, bond angles, and dihedral angles, providing a precise 3D structure. However, no published data for these parameters are available.

Analysis of Electronic Properties (HOMO-LUMO Energies and Orbitals)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability. nih.gov A smaller gap suggests higher reactivity. mdpi.com Analysis involves visualizing the electron density distribution of these frontier orbitals. For this compound, the specific energy values for HOMO, LUMO, and the resulting energy gap have not been reported.

Interactive Table: Hypothetical HOMO-LUMO Data No experimental or theoretical data is available for this compound. The following table is for illustrative purposes only and does not represent actual data.

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | Data Not Available |

| LUMO Energy (eV) | Data Not Available |

Electrostatic Potential Surface (EPS) Mapping for Reactive Sites

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution on a molecule's surface. nih.gov It helps identify nucleophilic (electron-rich, typically colored red) and electrophilic (electron-poor, typically colored blue) sites, which is critical for predicting how the molecule will interact with other reagents. nih.gov Without computational studies on this compound, no EPS map is available to predict its reactive behavior.

Evaluation of Aromaticity and Electronic Resonance Effects

The aromaticity of the benzene (B151609) ring and the electronic influence of the fluoro, iodo, and sulfonamide substituents would significantly impact the molecule's stability and reactivity. Computational methods can quantify aromaticity and analyze resonance structures. Such an analysis for this compound is currently absent from the scientific literature.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, can predict spectroscopic data such as NMR chemical shifts with considerable accuracy. rsc.org For a fluorinated compound like this compound, predicting the ¹⁹F NMR chemical shift would be particularly valuable for its characterization. researchgate.netnih.gov However, no theoretical predictions of its NMR, IR, or UV-Vis spectra are documented.

Interactive Table: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-fluorobenzenesulfonamide |

| 3-fluoroiodobenzene |

| 3-fluoro-2-iodoanisole |

Chemical Reactivity and Derivatization Strategies for 3 Fluoro 2 Iodobenzenesulfonamide

Reactivity Profiles of the Halogen Substituents (Fluorine and Iodine)

The reactivity of the halogen atoms in 3-fluoro-2-iodobenzenesulfonamide is significantly influenced by their electronegativity and the presence of the strongly electron-withdrawing sulfonamide group.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. In this reaction, a nucleophile replaces a leaving group on the aromatic ring. The rate of this reaction is highly dependent on the nature of the leaving group and the electronic properties of the aromatic ring.

For SNAr to proceed, the aromatic ring must be "activated" by electron-withdrawing groups. In this compound, the sulfonamide group serves this purpose. The relative leaving group ability of halogens in SNAr reactions typically follows the trend F > Cl > Br > I. This is because the rate-determining step is the attack of the nucleophile, and the highly electronegative fluorine atom polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack.

However, recent advancements have shown that even unactivated fluoroarenes can undergo nucleophilic substitution through photoredox catalysis. nih.gov This method allows for the functionalization of electron-neutral and even electron-rich fluoroarenes. nih.gov In the context of this compound, while the fluorine is activated by the sulfonamide group, the iodine's poorer leaving group ability makes it less likely to be displaced by a nucleophile in a traditional SNAr reaction.

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The directing effect of the existing substituents determines the position of the incoming electrophile.

The substituents on the this compound ring have the following directing effects:

-F (Fluoro): Ortho, para-directing and deactivating.

-I (Iodo): Ortho, para-directing and deactivating.

-SO₂NH₂ (Sulfonamide): Meta-directing and strongly deactivating.

The powerful meta-directing and deactivating nature of the sulfonamide group will be the dominant influence. Therefore, incoming electrophiles will primarily be directed to the positions meta to the sulfonamide group, which are positions 4 and 6. The fluorine and iodine atoms will have a secondary, deactivating influence.

The carbon-iodine bond is significantly weaker than the carbon-fluorine bond, making the iodine atom the primary site for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Common examples include:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne in the presence of a palladium catalyst, a copper co-catalyst, and a base to form a new C-C bond.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a base to form a new C-N bond.

The high reactivity of the aryl iodide in these transformations allows for selective functionalization at the 2-position of the benzene (B151609) ring, leaving the fluorine and sulfonamide groups intact.

Functional Group Interconversions of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is generally stable. wikipedia.org However, it can undergo several transformations: wikipedia.org

N-Alkylation/N-Arylation: The hydrogen atoms on the nitrogen can be substituted with alkyl or aryl groups. This can be achieved by reacting the sulfonamide with an appropriate alkyl or aryl halide in the presence of a base.

Hydrolysis: Under harsh acidic or basic conditions, the sulfonamide can be hydrolyzed back to the corresponding sulfonic acid (-SO₃H) and ammonia. However, this reaction typically requires forcing conditions.

Reduction: The sulfonamide group can be reduced to a thiol (-SH) or a disulfide (-S-S-) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

It is important to consider that the conditions for these transformations must be compatible with the other functional groups present in the molecule to avoid unwanted side reactions.

Strategies for Chemical Derivatization to Enhance Analytical Properties

To improve the detection and quantification of this compound in analytical methods, derivatization strategies are often employed.

Fluorescence derivatization involves attaching a fluorescent tag to the molecule of interest, which can significantly enhance its detection sensitivity in techniques like high-performance liquid chromatography (HPLC).

A common strategy for derivatizing sulfonamides is to target the primary amine of the sulfonamide group. Reagents like fluorescamine (B152294) react with primary amines to form highly fluorescent products. nih.govresearchgate.netnih.govresearchgate.net This reaction is typically fast and can be performed pre-column in an HPLC analysis. researchgate.netnih.gov The resulting derivative can then be detected with high sensitivity using a fluorescence detector. nih.govresearchgate.netnih.govresearchgate.net

Another approach could involve a cross-coupling reaction at the aryl iodide position to introduce a fluorescent moiety. For instance, a Sonogashira coupling with a fluorescent alkyne could be used to attach a fluorescent tag.

Below is an interactive table summarizing the reactivity of the functional groups in this compound.

| Functional Group | Position | Reactivity Type | Key Reactions |

| Fluoro | 3 | Nucleophilic Aromatic Substitution (activated) | Substitution with strong nucleophiles |

| Iodo | 2 | Metal-Catalyzed Cross-Coupling | Suzuki, Heck, Sonogashira, Buchwald-Hartwig |

| Sulfonamide | 1 | Functional Group Interconversion | N-Alkylation, Hydrolysis (harsh), Reduction (strong) |

| Aromatic Ring | - | Electrophilic Aromatic Substitution | Nitration, Halogenation, Sulfonation, Friedel-Crafts (directed meta to sulfonamide) |

Derivatization for Chromatographic Analysis Optimization

Pre-column derivatization with fluorescent tags is a widely employed technique to augment the detection of sulfonamides using high-performance liquid chromatography (HPLC) with fluorescence detection (FLD). Reagents such as fluorescamine react with the primary amino group of the sulfonamide to form highly fluorescent derivatives. nih.govnih.govnih.gov This process significantly lowers the limit of detection (LOD) and limit of quantification (LOQ) compared to standard ultraviolet (UV) detection. The derivatization reaction with fluorescamine is typically rapid and can be performed under mild conditions. nih.gov For instance, a general procedure involves reacting the sulfonamide with fluorescamine in a suitable buffer, such as a borate (B1201080) buffer at a slightly alkaline pH, to yield a stable, fluorescent product that can be readily analyzed by reversed-phase HPLC. nih.govnih.gov

Another common derivatizing agent for primary amines is o-phthalaldehyde (B127526) (OPA), which, in the presence of a thiol, also forms a highly fluorescent isoindole derivative. This method is valued for its speed and the stability of the resulting adducts, making it suitable for automated pre-column derivatization systems.

For gas chromatography (GC) based analysis, derivatization is often necessary to increase the volatility and thermal stability of sulfonamides. Silylation is a common approach, where active hydrogens, such as those on the sulfonamide nitrogen, are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. The resulting TMS derivatives of this compound would exhibit improved chromatographic peak shape and reduced tailing on GC columns.

On-column derivatization presents a streamlined alternative, where the derivatizing reagent is co-injected with the sample into the GC. shimadzu.com For example, reagents like N-methyl-bis-trifluoroacetamide (MBTFA) can be used for the on-column trifluoroacetylation of the sulfonamide group, simplifying sample preparation and reducing analysis time. shimadzu.com

The selection of a derivatization strategy depends on the analytical instrumentation available, the nature of the sample matrix, and the required sensitivity. The table below summarizes common derivatization reagents and their applications for sulfonamides, which are applicable to this compound.

| Derivatization Reagent | Analytical Technique | Target Functional Group | Purpose |

| Fluorescamine | HPLC-FLD | Primary Amine | Enhance fluorescence for improved sensitivity. nih.govnih.govnih.gov |

| o-Phthalaldehyde (OPA) | HPLC-FLD | Primary Amine | Form fluorescent isoindole derivatives for sensitive detection. |

| Dansyl Chloride | HPLC-FLD/UV | Primary/Secondary Amines | Introduce a chromophore and fluorophore for enhanced detection. |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC-MS/FID | Active Hydrogens (-NH, -OH) | Increase volatility and thermal stability for GC analysis. |

| N-methyl-bis-trifluoroacetamide (MBTFA) | GC-MS/FID | Primary/Secondary Amines | On-column derivatization to form volatile trifluoroacetyl derivatives. shimadzu.com |

Mechanistic Studies of Key Reactions Involving the Chemical Compound

The chemical reactivity of this compound is largely dictated by the interplay of its three key functional groups on the aromatic ring: the fluorine atom, the iodine atom, and the sulfonamide group. The electron-withdrawing nature of the sulfonamide and fluoro groups activates the ring for certain reactions, while the iodo group provides a handle for others. Mechanistic studies of related compounds allow for a detailed understanding of the likely reaction pathways for this molecule.

Two of the most significant reaction types for this compound are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The benzene ring in this compound is electron-deficient due to the strong electron-withdrawing effects of the fluoro and sulfonamide substituents. This makes the ring susceptible to attack by nucleophiles, proceeding through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.orglibretexts.orgmasterorganicchemistry.com In this two-step process, the nucleophile first attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

For this compound, the fluorine atom is a potential leaving group in an SNAr reaction. The rate of SNAr reactions with halogens as leaving groups often follows the order F > Cl > Br > I, which is counterintuitive to the trend of C-X bond strength. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom, making the carbon to which it is attached more electrophilic. masterorganicchemistry.com The strong electron-withdrawing sulfonamide group, particularly when positioned ortho or para to the leaving group, provides crucial stabilization of the negative charge in the Meisenheimer intermediate through resonance. libretexts.org

The general mechanism for an SNAr reaction on this compound with a generic nucleophile (Nu-) is depicted below:

Step 1: Nucleophilic Attack and Formation of Meisenheimer Complex The nucleophile attacks the carbon atom bonded to the fluorine, leading to the formation of a resonance-stabilized carbanion.

Step 2: Departure of the Leaving Group The fluoride (B91410) ion is eliminated, and the aromatic system is reformed.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. organic-chemistry.orgresearchgate.net These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki), and reductive elimination. youtube.com

In a Suzuki coupling, for example, the this compound would react with an organoboron compound in the presence of a palladium catalyst and a base. organic-chemistry.org

The generalized catalytic cycle for the Suzuki coupling of this compound with a generic organoboronic acid (R-B(OH)2) is as follows:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.

Transmetalation: The organic group (R) from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com

The table below outlines the key steps in these two important reaction mechanisms as they apply to this compound.

| Reaction Type | Key Mechanistic Steps | Intermediates | Role of Substituents |

| Nucleophilic Aromatic Substitution (SNAr) | 1. Nucleophilic attack on the carbon bearing the fluorine atom. 2. Elimination of the fluoride leaving group. | Meisenheimer complex (resonance-stabilized carbanion). libretexts.org | The sulfonamide group is a strong electron-withdrawing group that activates the ring for nucleophilic attack and stabilizes the intermediate. The fluorine atom acts as the leaving group. |

| Palladium-Catalyzed Suzuki Coupling | 1. Oxidative addition of Pd(0) to the C-I bond. 2. Transmetalation with an organoboron reagent. 3. Reductive elimination to form the coupled product. | Pd(II) intermediate. | The iodine atom is the site of oxidative addition. The fluoro and sulfonamide groups can influence the electronic properties of the aryl halide and thus the reaction rate. |

Applications of 3 Fluoro 2 Iodobenzenesulfonamide As a Synthetic Intermediate and Advanced Building Block

Role in the Construction of Diverse Organic Frameworks

3-Fluoro-2-iodobenzenesulfonamide serves as a key intermediate in the synthesis of diverse organic frameworks due to the differential reactivity of its substituents. The iodine atom is particularly amenable to various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of alkyl, aryl, and vinyl groups. This facilitates the construction of complex carbon skeletons. The fluorine atom and the sulfonamide group, on the other hand, can be retained in the final structure to modulate the physicochemical properties of the target molecule, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

The presence of these distinct functional groups on a single aromatic ring allows for sequential and site-selective modifications, providing a powerful tool for the assembly of complex molecules from a common precursor. This step-wise approach is highly advantageous in combinatorial chemistry and library synthesis, where the goal is to generate a large number of structurally related compounds for high-throughput screening.

Precursor for Fluorinated and Iodinated Aromatic Systems

The compound is an excellent starting material for the synthesis of more complex fluorinated and iodinated aromatic systems. nih.gov The iodine atom can be readily displaced by a variety of nucleophiles or can participate in metal-catalyzed cross-coupling reactions to introduce new functionalities at the 2-position. For instance, it can be converted to an organotin derivative, which can then undergo Stille coupling to form carbon-carbon bonds. nih.gov Alternatively, the iodine can be replaced with other halogens or functional groups through halogen-exchange reactions.

The fluorine atom, being relatively unreactive under many reaction conditions, is typically carried through the synthetic sequence and incorporated into the final product. The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. nih.gov Therefore, this compound provides a convenient entry point to a wide range of fluorinated aromatic compounds with potential applications in drug discovery and materials science. nih.govarkat-usa.orgbeilstein-journals.orgnih.gov

Utility in the Synthesis of Complex Heterocyclic Compounds

The reactivity of the functional groups in this compound makes it a valuable precursor for the synthesis of complex heterocyclic compounds. google.comsemanticscholar.orgresearchgate.netsemanticscholar.orgorientjchem.org The ortho-relationship of the iodine and sulfonamide groups can be exploited in cyclization reactions to form fused heterocyclic systems. For example, the sulfonamide nitrogen can act as a nucleophile, attacking an electrophilic center introduced at the 2-position via the iodine atom, leading to the formation of benzothiadiazine derivatives.

Furthermore, the aromatic ring can be functionalized through electrophilic or nucleophilic aromatic substitution reactions, followed by cyclization to construct a variety of heterocyclic scaffolds. nih.gov The ability to introduce diverse substituents onto the aromatic ring prior to or after cyclization provides a high degree of molecular diversity. This versatility makes this compound a powerful tool for the synthesis of novel heterocyclic compounds with potential biological activities. nih.gov

Application in Structure-Activity Relationship (SAR) Studies for Chemical Probes

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and the development of chemical probes. nih.govnih.govnih.govmdpi.comresearchgate.netmdpi.com These studies involve the systematic modification of a lead compound's structure to understand how these changes affect its biological activity. This compound is an ideal scaffold for such studies due to its multiple points of diversification.

Design and Synthesis of Analogues for SAR Profiling

The distinct reactivity of the iodine and sulfonamide functionalities allows for the independent modification of different parts of the molecule. nih.gov For instance, a library of analogues can be synthesized by varying the substituent introduced at the 2-position via the iodine atom, while keeping the sulfonamide group constant. Conversely, the sulfonamide group can be acylated or alkylated with a variety of substituents, while the 2-position remains unchanged or is modified with a fixed group. This modular approach allows for a systematic exploration of the chemical space around the this compound core. The fluorine atom at the 3-position can also be replaced with other groups to probe the effect of this substitution on biological activity.

Correlation of Structural Modifications with In Vitro Biological Assay Data

Once a library of analogues has been synthesized, their biological activity can be evaluated using in vitro assays. semanticscholar.orgnih.gov The data obtained from these assays can then be correlated with the structural modifications made to the parent compound. For example, a table can be constructed to show how changes in the substituent at the 2-position or on the sulfonamide nitrogen affect the inhibitory concentration (IC50) or binding affinity (Ki) of the compounds for a particular biological target.

| Compound | R1 (at 2-position) | R2 (on sulfonamide) | IC50 (µM) |

| 1 | I | H | >100 |

| 2a | Phenyl | H | 10.5 |

| 2b | 4-Methoxyphenyl | H | 5.2 |

| 2c | 4-Chlorophenyl | H | 8.9 |

| 3a | I | Acetyl | 50.1 |

| 3b | I | Methyl | 75.8 |

This is a hypothetical data table for illustrative purposes.

By analyzing these correlations, researchers can identify key structural features that are important for biological activity. mdpi.com This information is crucial for the design of more potent and selective chemical probes and drug candidates.

Exploration of Molecular Interactions and Binding Modes from a Chemical Perspective

The data from SAR studies can be used to develop hypotheses about the molecular interactions between the synthesized analogues and their biological target. researchgate.net For example, if introducing a hydrogen bond donor at a particular position increases activity, it might suggest that the compound is forming a hydrogen bond with a specific amino acid residue in the binding site of the target protein. Computational modeling techniques, such as molecular docking, can be used to further explore these interactions and visualize the binding mode of the compounds. researchgate.net The ortho-fluoro group, for instance, has been observed to interact with the hydrophilic wall of a binding site, whereas a meta-fluoro group may be situated in a more hydrophobic pocket. researchgate.net This detailed understanding of the molecular interactions is invaluable for the rational design of next-generation compounds with improved properties.

Exploration in Chemical Biology Tool Development

The unique structural features of this compound, specifically the presence of three distinct functional moieties on the benzene (B151609) ring, make it a compelling, albeit underexplored, building block for the development of sophisticated chemical biology tools. The interplay between the sulfonamide group, the fluorine atom, and the iodine atom offers a versatile platform for creating specialized probes to investigate biological systems. The application of such a scaffold can be envisioned in the design of covalent inhibitors and activity-based probes, where the functionalities of the molecule can be strategically employed for targeting, reporting, and reacting with biomolecules.

The general principle behind many chemical biology probes involves a reactive group, often termed a "warhead," that forms a covalent bond with a target protein, and a reporter tag for detection and analysis. researchgate.net While a variety of electrophilic warheads are utilized in chemical biology, the this compound scaffold presents a unique combination of features that could be harnessed for such purposes. researchgate.netresearchgate.netscholaris.canih.gov

The development of chemical probes is instrumental in understanding complex biological processes and has led to significant discoveries in cellular signaling and the development of targeted therapies. youtube.com These tools often feature an electrophilic component that covalently modifies nucleophilic amino acid residues in proteins, such as cysteine, serine, or lysine. youtube.com The this compound structure holds potential as a precursor to such probes.

In the context of developing novel inhibitors, benzenesulfonamide (B165840) derivatives have been a focus of research. For instance, meta-substituted benzenesulfonamides have been identified as potent inhibitors of metallo-β-lactamase ImiS. nih.govnih.gov The sulfonamide group in these inhibitors is proposed to act as a zinc-binding group, anchoring the inhibitor to the active site of the enzyme. nih.gov This known activity of the benzenesulfonamide scaffold suggests that this compound could serve as a starting point for developing new classes of enzyme inhibitors.

Furthermore, the introduction of fluorine into the benzenesulfonamide structure has been shown to enhance inhibitory activity and selectivity, for example, against human carbonic anhydrase IX (CA IX), a tumor-associated protein. researchgate.net The strong electron-withdrawing nature of fluorine can increase the acidity of the sulfonamide group, potentially leading to stronger interactions with the target protein. researchgate.net

The iodine atom on the this compound ring provides a convenient handle for synthetic diversification through various cross-coupling reactions. This is particularly valuable in the construction of chemical biology tools, where reporter groups (e.g., fluorophores, biotin) or fragments designed to enhance binding affinity need to be attached. Copper-catalyzed cross-coupling reactions, for example, have been used to synthesize benzenesulfonamide derivatives as anti-influenza hemagglutinin inhibitors. nih.gov Similarly, photosensitized nickel catalysis enables the coupling of sulfonamides with aryl halides. nih.gov

The potential applications of this compound in chemical biology tool development are summarized in the table below, based on the reactivity and known applications of its constituent functional groups.

| Functional Group | Potential Role in Chemical Biology Tools | Relevant Research Context |

| Benzenesulfonamide | - Zinc-binding moiety for targeting metalloenzymes. nih.govnih.gov - Scaffold for inhibitor design. nih.govnih.govresearchgate.netnih.govrsc.orgnih.gov | Inhibition of metallo-β-lactamases and carbonic anhydrases. nih.govnih.govresearchgate.net |

| Fluorine | - Modulator of physicochemical properties. - Enhancer of binding affinity and selectivity. researchgate.net | Increased affinity of fluorinated benzenesulfonamides for carbonic anhydrase IX. researchgate.net |

| Iodine | - Handle for synthetic diversification via cross-coupling reactions. nih.govnih.gov - Attachment point for reporter tags (fluorophores, biotin) or pharmacophores. nih.govnih.gov | Synthesis of complex benzenesulfonamide derivatives through copper-catalyzed and nickel-catalyzed cross-coupling. nih.govnih.gov |

| Hypervalent Iodine Chemistry | - Potential for in situ activation of the sulfonamide group. researchgate.netmdpi.com | Use of hypervalent iodine reagents in the synthesis and modification of sulfonamides. researchgate.netmdpi.com |

While direct studies employing this compound for chemical biology tool development are not prominent in the literature, the collective evidence from research on related benzenesulfonamides, fluorinated aromatics, and aryl iodides strongly supports its potential as a versatile synthetic intermediate and advanced building block in this field. Future exploration could involve using this compound as a scaffold to generate libraries of novel probes and inhibitors for a wide range of biological targets.

Future Research Directions and Emerging Opportunities in 3 Fluoro 2 Iodobenzenesulfonamide Chemistry

Development of Sustainable and Green Synthetic Approaches

The synthesis of sulfonamides, including halogenated derivatives like 3-fluoro-2-iodobenzenesulfonamide, has traditionally relied on methods that often involve hazardous reagents and generate significant waste. researchgate.net The future of synthesizing this and similar compounds lies in the adoption of green and sustainable chemistry principles.

Key areas of development include:

Eco-Friendly Solvents and Catalysts: Research is moving towards replacing toxic and difficult-to-remove solvents like dichloromethane, DMF, and DMSO with greener alternatives. researchgate.net Water is a highly desirable solvent, and methods for synthesizing sulfonamides in aqueous media are being actively explored. iscientific.orgnih.gov The use of reusable dehydrating agents like neutral Al2O3 presents a catalyst-free approach for the synthesis of N-sulfonylimines, intermediates in sulfonamide synthesis. rsc.org

Waste Minimization: Traditional syntheses often produce substantial waste. researchgate.net Green approaches focus on minimizing by-products and developing processes with higher atom economy. researchgate.net For instance, a green process for sulfanilamide (B372717) synthesis was developed that recycles solvents and avoids the generation of high-salt wastewater, significantly improving the yield. google.com

Alternative Reagents: The use of sulfonyl chlorides, which are highly reactive and toxic, is a major drawback of conventional methods. researchgate.net Research into alternative sulfur sources that are less hazardous is a critical area of investigation. researchgate.net

Energy Efficiency: Microwave-assisted and ultrasound-assisted syntheses are being explored as energy-efficient alternatives to conventional heating methods. nih.govorganic-chemistry.org These techniques can often lead to shorter reaction times and higher yields. nih.gov

A comparative look at conventional versus green approaches highlights the significant environmental and economic benefits of the latter.

| Feature | Conventional Synthesis | Green Synthesis |

| Solvents | Often toxic and difficult to remove (e.g., dichloromethane, DMF) researchgate.net | Water, recyclable solvents (e.g., PEG 400) iscientific.orgnih.govacs.org |

| Reagents | Often involve toxic and reactive substances like sulfonyl chlorides researchgate.net | Catalyst-free approaches, use of less hazardous reagents researchgate.netrsc.org |

| Waste | Can generate significant amounts of by-products and waste researchgate.net | Focus on waste minimization and high atom economy researchgate.net |

| Energy | Often requires prolonged heating | Utilizes energy-efficient methods like microwave or ultrasound irradiation nih.gov |

Advanced Spectroscopic Characterization Techniques for Dynamic Studies

Understanding the dynamic behavior of this compound in solution and during reactions is crucial for optimizing its applications. Advanced spectroscopic techniques are poised to provide unprecedented insights into these processes.

In-situ Reaction Monitoring: Techniques like in-situ NMR and FTIR spectroscopy allow for real-time observation of reaction intermediates and kinetics. acs.org This data is invaluable for elucidating reaction mechanisms and optimizing reaction conditions.

Dynamic NMR Spectroscopy: This technique can be used to study conformational changes and intermolecular interactions in solution. For a molecule like this compound, dynamic NMR could reveal information about the rotational barriers around the C-S and S-N bonds and the dynamics of halogen bonding.

Advanced Mass Spectrometry: Techniques like ion mobility-mass spectrometry can provide information about the three-dimensional structure of ions in the gas phase, offering insights into non-covalent interactions. nih.gov

Rotational Spectroscopy: This high-resolution technique provides precise information about the molecular structure and conformation in the gas phase, which can be used to benchmark computational models. mdpi.com Studies on related benzenesulfonamides have successfully determined their conformations and the influence of substituents. mdpi.com

Exploiting Halogen Bonding and Other Non-Covalent Interactions in Molecular Design

The presence of both a fluorine and an iodine atom in this compound makes it a fascinating subject for studying non-covalent interactions, particularly halogen bonding. acs.orgacs.org

Halogen Bonding: The iodine atom in this compound can act as a halogen bond donor, forming directional interactions with electron-rich atoms like oxygen and nitrogen. nih.govijres.org The strength and directionality of these bonds can be tuned by the electronic environment, including the presence of the electron-withdrawing fluorine atom. princeton.edu This makes halogen bonding a powerful tool for crystal engineering and the design of supramolecular assemblies. acs.org

Anion Recognition: The electrophilic region on the iodine atom (the σ-hole) can interact favorably with anions, making halogen bonding a promising strategy for the design of anion receptors and transporters. acs.orgprinceton.edu

Competition and Cooperation with Hydrogen Bonding: The sulfonamide group provides both hydrogen bond donors (N-H) and acceptors (S=O). The interplay between hydrogen bonding and halogen bonding will be a key factor in determining the solid-state packing and solution-phase behavior of this compound and its derivatives. acs.orgnih.gov

Integration with Flow Chemistry and Automation for High-Throughput Synthesis

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform reactions that are difficult or dangerous to carry out in batch. uc.pt

Rapid Optimization: Flow reactors allow for rapid screening of reaction parameters such as temperature, pressure, and reagent stoichiometry, leading to faster optimization of synthetic routes. acs.org

Synthesis of Libraries: Automated flow synthesis platforms can be used to generate libraries of this compound derivatives for screening in drug discovery and materials science. acs.orgacs.org

Improved Safety: The small reaction volumes in flow reactors minimize the risks associated with highly exothermic or hazardous reactions. uc.pt

Integration with In-line Analysis: Coupling flow reactors with in-line analytical techniques like HPLC and mass spectrometry allows for real-time monitoring of reaction progress and product purity. nih.gov

The application of flow chemistry to the synthesis of sulfonamides has already been demonstrated, showcasing its potential for efficient and scalable production. acs.orgacs.org

Computational Design of Novel Derivatives with Tuned Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules, guiding the design of new derivatives with desired characteristics. tandfonline.comtandfonline.com

Predicting Reactivity: DFT calculations can be used to determine key electronic parameters such as molecular electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and atomic charges. tandfonline.comsciensage.info These parameters provide insights into the reactivity of this compound and can be used to predict how modifications to the structure will affect its reactivity. nih.gov

Designing for Specific Interactions: Computational methods can be used to model and predict the strength and geometry of non-covalent interactions, such as halogen and hydrogen bonds. researchgate.netcapes.gov.br This allows for the in silico design of derivatives with specific binding properties for applications in areas like crystal engineering and drug design. nih.govnih.gov

Structure-Activity Relationships (SAR): By combining computational modeling with experimental data, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activity or other properties. sciensage.infonih.gov

Virtual Screening: Computational docking studies can be used to virtually screen libraries of designed derivatives against biological targets, prioritizing the most promising candidates for synthesis and experimental testing. nih.govnih.gov

The synergy between computational design and experimental synthesis will be crucial for accelerating the discovery of novel this compound-based compounds with tailored functionalities.

Q & A

Basic: What are the common synthetic routes for 3-fluoro-2-iodobenzenesulfonamide, and how are starting materials selected?

Answer:

The synthesis typically involves halogenation and sulfonamide formation. A plausible route starts with a substituted benzene derivative (e.g., 3-fluoro-2-hydroxybenzene-1-sulfonyl chloride ), where nucleophilic substitution with ammonia or amines forms the sulfonamide. Alternatively, iodination via electrophilic substitution (e.g., using iodine monochloride) may introduce the iodine substituent. Key factors in starting material selection include:

- Regioselectivity : Ensuring halogen (F, I) positioning avoids steric hindrance.

- Reactivity : Electron-withdrawing groups (e.g., sulfonyl) direct iodination to specific positions .

- Purification : Chromatography or recrystallization is critical due to byproducts from competing reactions .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

Standard characterization includes:

- NMR Spectroscopy : and NMR confirm fluorine and proton environments, while NMR identifies carbon-iodine coupling .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for studying intermolecular interactions .

- Elemental Analysis : Ensures purity and stoichiometry of halogens (F, I) .

Advanced: How do fluorine and iodine substituents influence the electronic properties and reactivity of this compound in cross-coupling reactions?

Answer:

- Electron-Withdrawing Effects : Fluorine increases ring electron deficiency, activating positions for nucleophilic attack but deactivating for electrophilic substitution.

- Iodine as a Leaving Group : The iodine atom facilitates Suzuki-Miyaura or Ullmann couplings, enabling biaryl or heteroaryl functionalization .

- Steric Effects : The ortho-iodine substituent may hinder reactivity in bulky catalytic systems, requiring optimized ligands (e.g., Pd(PPh)) .

- Computational Modeling : DFT calculations predict charge distribution and transition states, guiding reaction design .

Advanced: What strategies mitigate competing side reactions during the synthesis of this compound derivatives?

Answer:

- Temperature Control : Low temperatures (−20°C to 0°C) suppress undesired iodination at meta positions .

- Protecting Groups : Temporary protection of the sulfonamide NH (e.g., Boc) prevents oxidation during halogenation .

- Catalyst Optimization : Selective catalysts (e.g., CuI for Ullmann couplings) minimize homocoupling byproducts .

- In Situ Monitoring : HPLC or TLC tracks reaction progress to terminate before side reactions dominate .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

- Dose-Response Studies : Replicate assays across multiple concentrations to identify non-linear effects .

- Structural Verification : Confirm compound identity via X-ray or 2D NMR to rule out isomer contamination .

- Cell Line Validation : Test activity in diverse cell lines to assess specificity (e.g., cancer vs. normal cells) .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to reconcile disparate results in literature .

Basic: What are the stability considerations for storing this compound?

Answer:

- Light Sensitivity : Store in amber vials at 2–8°C to prevent photodegradation of the iodine bond .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfonamide group .

- Oxygen Exposure : Argon or nitrogen atmospheres prevent oxidation of the aromatic ring .

Advanced: How is this compound utilized in studying enzyme inhibition mechanisms?

Answer:

- Active-Site Probing : The iodine atom serves as a heavy atom for X-ray crystallography, resolving enzyme-inhibitor complexes .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity and thermodynamics (ΔH, ΔS) .

- Kinetic Studies : Competitive inhibition assays (e.g., varying substrate concentrations) determine values .

- Mutagenesis : Target enzyme mutations (e.g., cysteine to serine) assess halogen bond contributions to inhibition .

Advanced: What computational methods predict the pharmacokinetic properties of this compound?

Answer:

- Molecular Dynamics (MD) : Simulates membrane permeability (e.g., blood-brain barrier penetration) .

- QSAR Models : Relate substituent electronegativity (F, I) to solubility and LogP .

- Docking Simulations : Predict binding modes in target proteins (e.g., carbonic anhydrase) .

- ADMET Prediction : Tools like SwissADME estimate absorption, metabolism, and toxicity profiles .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of halogenated vapors .

- Waste Disposal : Collect halogenated waste separately for incineration to prevent environmental release .

Advanced: How can isotopic labeling (e.g., 18F^{18}\text{F}18F) of this compound enhance tracer studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.